molecular formula C19H17N3OS B2478005 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime CAS No. 478063-12-6

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime

Cat. No. B2478005
CAS RN: 478063-12-6
M. Wt: 335.43
InChI Key: CJKACEAHWWVRTQ-FYJGNVAPSA-N
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Description

Thiazolo[3,2-a]benzimidazoles are a class of organic compounds that have been known for more than seven decades . They have a fused ring structure that includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a benzimidazole ring (a fused benzene and imidazole ring). These compounds have been of interest to researchers due to their biological activities .


Synthesis Analysis

Thiazolo[3,2-a]benzimidazoles can be synthesized from 2-mercaptobenzimidazoles. The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives. These sulphides can then be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]benzimidazoles consists of a fused thiazole and benzimidazole ring. The exact structure would depend on the specific substituents attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]benzimidazoles would depend on the specific substituents present on the ring. For example, 1-(3-methyl[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanol has a molecular weight of 232.306 .

Scientific Research Applications

Drug Discovery

Compounds with similar structures, such as 1,2,3-triazoles and indole derivatives, have been extensively used in drug discovery. They have been found to have broad applications in areas such as organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Anticancer Activities

Thiazolo[3,2-a]pyrimidines, a class of compounds structurally similar to the compound , have demonstrated high antitumor activities . Similarly, novel bis alkynes with di-substituted triazoles have shown some anticancer activity .

Antibacterial Activities

Thiazolo[3,2-a]pyrimidines have also shown high antibacterial activities . This suggests that the compound “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime” could potentially be explored for similar applications.

Anti-inflammatory Activities

Thiazolo[3,2-a]pyrimidines have demonstrated anti-inflammatory activities . This indicates a potential application of the compound in the treatment of inflammatory conditions.

Materials Science

1,2,3-Triazoles, which share some structural similarities with the compound , have found applications in materials science . This suggests that the compound could potentially be used in the development of new materials.

Chemical Transformations

Thiazolo[3,2-a]benzimidazoles have been used in various chemical transformations . This indicates that the compound “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime” could potentially be used in similar chemical reactions.

Safety and Hazards

The safety and hazards associated with thiazolo[3,2-a]benzimidazoles would depend on the specific compound. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-phenylmethoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13(21-23-12-15-8-4-3-5-9-15)18-14(2)22-17-11-7-6-10-16(17)20-19(22)24-18/h3-11H,12H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKACEAHWWVRTQ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime

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